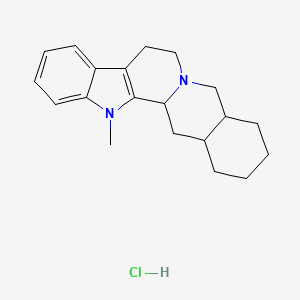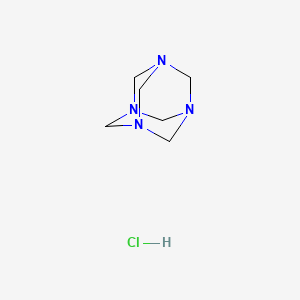![molecular formula C18H17BrO B12295930 (5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol CAS No. 156458-95-6](/img/structure/B12295930.png)
(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(3-Bromopropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol es un compuesto orgánico complejo que pertenece a la clase de los dibenzocicloheptenos. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromopropilideno unido a una estructura principal de dibenzociclohepteno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (5E)-5-(3-Bromopropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol típicamente implica múltiples pasos. Una ruta sintética común comienza con la preparación del núcleo de dibenzociclohepteno, seguido de la introducción del grupo bromopropilideno. Las condiciones de reacción a menudo incluyen el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida (DMF) para facilitar las reacciones. El paso final implica la adición de un grupo hidroxilo a la estructura, lo que se puede lograr a través de diversas reacciones de oxidación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final es crucial y se puede lograr a través de técnicas como la cromatografía en columna y la recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-(3-Bromopropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo bromopropilideno se puede reducir para formar un grupo propilo.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se usan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo usando reactivos como la azida de sodio (NaN3) o el tiocianato de potasio (KSCN).
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de derivados propílicos.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(5E)-5-(3-Bromopropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(3-Bromopropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol implica su interacción con varios objetivos moleculares. El átomo de bromo y el grupo hidroxilo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Los estudios detallados sobre sus interacciones de unión y objetivos moleculares son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos Similares
- (5E)-5-(3-Cloropropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol
- (5E)-5-(3-Yodopropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol
- (5E)-5-(3-Metilpropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol
Unicidad
La presencia del átomo de bromo en (5E)-5-(3-Bromopropilideno)-10,11-dihidro-5H-dibenzo[a,d]ciclohepten-10-ol imparte una reactividad única en comparación con sus análogos cloro, yodo y metilo. El bromo es un mejor grupo saliente que el cloro y el yodo, lo que hace que el compuesto sea más reactivo en reacciones de sustitución. Además, el tamaño y la electronegatividad del bromo influyen en el comportamiento químico general del compuesto y sus interacciones con los objetivos biológicos.
Propiedades
Número CAS |
156458-95-6 |
|---|---|
Fórmula molecular |
C18H17BrO |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
(2E)-2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C18H17BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,18,20H,5,11-12H2/b15-10+ |
Clave InChI |
KNGHLHQCMDBTQE-XNTDXEJSSA-N |
SMILES isomérico |
C1C(C2=CC=CC=C2/C(=C/CCBr)/C3=CC=CC=C31)O |
SMILES canónico |
C1C(C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


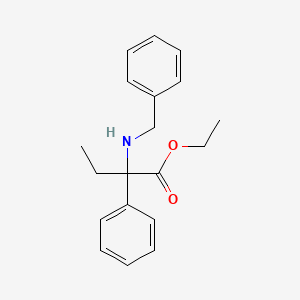


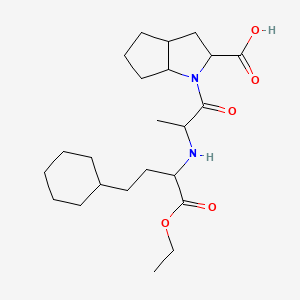
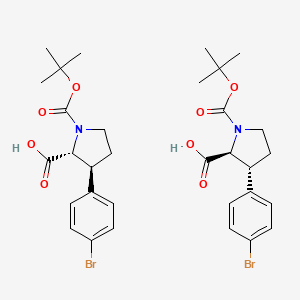
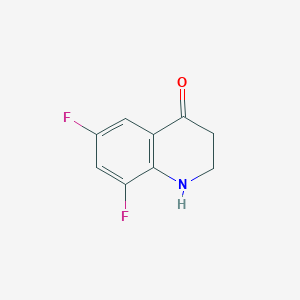
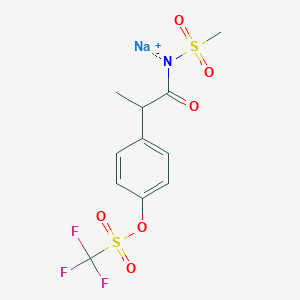
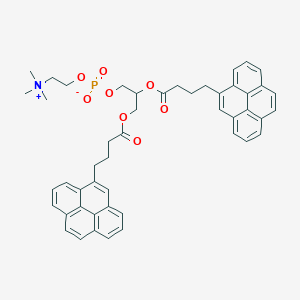
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
